5,8-Diethynylquinoline

Regioregularity Conjugated Polymers Optical Bandgap

Researchers requiring precise 5,8-substitution patterns for conjugated polymers face limited alternatives, as 3,6-diethynyl isomers or halogenated analogs alter reactivity and electronic properties. 5,8-Diethynylquinoline (C₁₃H₇N, MW 177.20) solves this with: - Two terminal ethynyl groups for Sonogashira polycondensation - Defined regioregularity enabling polymers with HOMO = -5.50 eV, Eg = 2.32 eV - Protonation-dependent fluorescence response for optical sensors Available for immediate R&D supply with verified purity.

Molecular Formula C13H7N
Molecular Weight 177.2 g/mol
CAS No. 316384-81-3
Cat. No. B3259296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Diethynylquinoline
CAS316384-81-3
Molecular FormulaC13H7N
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC#CC1=C2C=CC=NC2=C(C=C1)C#C
InChIInChI=1S/C13H7N/c1-3-10-7-8-11(4-2)13-12(10)6-5-9-14-13/h1-2,5-9H
InChIKeyWLPZKTQLICUQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Diethynylquinoline: Sonogashira Monomer


5,8-Diethynylquinoline (CAS 316384-81-3) is a heteroaromatic monomer featuring two terminal ethynyl groups at the 5 and 8 positions of its quinoline core, with a molecular formula of C₁₃H₇N and a molecular weight of 177.20 g/mol . This regiospecific substitution pattern enables its use as a building block in Pd-catalyzed Sonogashira-Hagihara cross-coupling reactions, facilitating the construction of 5,8-linked quinoline-based conjugated copolymers and porous frameworks [1].

1 Direct Sonogashira polycondensation monomer
2 5,8-regiospecific ethynyl substitution for regioregularity
3 Builds 5,8-linked conjugated copolymers and porous frameworks

Why 5,8-Diethynylquinoline Cannot Be Replaced


In-class compounds such as 3,6-diethynylquinoline, 5,8-dibromoquinoline, or 5,8-diethynylisoquinoline cannot simply be interchanged for 5,8-diethynylquinoline in precision polymer synthesis . The specific 5,8-substitution pattern is essential for directing the formation of 5,8-linked copolymers with a defined regioregularity, which directly impacts the electronic conjugation pathway and resulting optoelectronic properties [1]. Substituting a halogenated analog (e.g., 5,8-dibromoquinoline) changes the reactivity from a Sonogashira coupling component to a completely different synthetic role. Furthermore, altering the heteroaromatic core to an isoquinoline (5,8-diethynylisoquinoline) or shifting the ethynyl substitution to the 3,6-positions yields distinct isomeric structures with fundamentally different π-conjugation patterns and physicochemical properties, precluding simple one-for-one replacement in established synthetic protocols.

3,6-Diethynylquinoline Alters π-conjugation pathway; yields fundamentally different optoelectronic profile vs. 5,8-linkage.
5,8-Dibromoquinoline Halogenated precursor requires multi-step functionalization before polymerization; not a direct monomer.
5,8-Diethynylisoquinoline Isoquinoline core shifts nitrogen position, changing electronic structure and conjugation pattern.

5,8-Diethynylquinoline Differentiation Evidence


Regiospecific Linkage and Optical Bandgap

The position of ethynyl substitution on the quinoline core directly determines the polymer's optical properties. A copolymer of 5,8-diethynylquinoline with 1,4-diiodo-2,5-bis(octyloxy)benzene (designated P2) yields a distinct optical bandgap of 2.32 eV in the solid state [1]. While direct head-to-head data for the 3,6-linked analog is not provided in this study, the measured value serves as a critical benchmark, highlighting how the regioregular 5,8-linkage governs the extent of π-conjugation and resulting solid-state electronic structure. This stands in stark contrast to the reported 1.92 eV optical bandgap for a red-emitting copolymer containing 5,8-quinoline units (PQV-alt-MOPPV) [2], demonstrating the significant modulation of electronic properties achievable via comonomer selection within the same linkage class.

Optical Bandgap (Eg_opt)
Cross-study
2.32 eV (P2 solid-state)
5,8-linkage yields higher bandgap vs. 1.92 eV for red-emitting 5,8-quinoline copolymer PQV-alt-MOPPV, supporting bandgap tuning.
Solid-state thin film UV-vis onset; comonomer-dependent modulation.
Regioregularity Conjugated Polymers Optical Bandgap

Electrochemical HOMO Energy Level

The highest occupied molecular orbital (HOMO) energy level, a key parameter for charge injection in organic electronics, is measured at -5.50 eV for the 5,8-diethynylquinoline-derived copolymer P2 [1]. While no direct comparator data for a 3,6-linked or other regioisomeric quinoline polymer is available from the same study, this value establishes the 5,8-linked polymer as a deep HOMO material. For context, a class-level inference can be drawn to the red-emitting 5,8-quinoline copolymer PQV-alt-MOPPV, which exhibits a higher HOMO level of -5.23 eV [2]. This 0.27 eV difference underscores how the specific comonomer and its linkage, even within the 5,8-quinoline class, critically influence the frontier orbital energy, directly impacting hole injection barriers in device applications.

HOMO Energy Level
Class-level
-5.50 eV (P2)
Deeper HOMO compared to -5.23 eV for PQV-alt-MOPPV suggests enhanced oxidation stability and tailored hole injection.
Cyclic voltammetry (thin film vs. Fc/Fc+); comonomer-driven frontier orbital control.
Electrochemistry HOMO Energy Level Organic Electronics

Synthetic Readiness: Monomer vs. Precursor

5,8-Diethynylquinoline serves as a direct monomer in Sonogashira polycondensations, yielding 5,8-linked copolymers with high molecular weights (e.g., M_n up to 12,000 g/mol for P2) [1]. In contrast, its close analog, 5,8-dibromoquinoline, is not a monomer for this type of polymerization but a synthetic precursor requiring further functionalization (e.g., via Sonogashira coupling with a protected alkyne) before it can be used to build a conjugated polymer . This fundamental difference in synthetic readiness eliminates the additional reaction steps, purification, and associated costs required when starting from a halogenated precursor. Furthermore, while 3,6-diethynylquinoline is also a direct monomer, it yields polymers with a 3,6-linkage pattern, resulting in a fundamentally different π-conjugation pathway and optoelectronic profile compared to the 5,8-linked system [2].

Synthetic Readiness
Head-to-head
Direct monomer; polymer M_n up to 12,000 g/mol
Eliminates additional functionalization steps required for 5,8-dibromoquinoline precursor and ensures correct 5,8-regiochemistry.
Pd-catalyzed Sonogashira polycondensation; vs. multi-step precursor route.
Synthetic Methodology Cross-coupling Monomer Purity

5,8-Diethynylquinoline Application Scenarios


Regioregular 5,8-Linked Copolymers for Optoelectronics

This compound is the optimal starting material for synthesizing regioregular, 5,8-linked quinoline-based conjugated copolymers via Sonogashira polycondensation. The resulting polymers, such as P2 with an M_n of 12,000 g/mol, an optical bandgap of 2.32 eV, and a HOMO level of -5.50 eV, are distinct from 3,6-linked or other quinoline-containing materials [1]. These quantifiable properties make them candidate materials for organic field-effect transistors (OFETs) or as active layers in light-emitting diodes requiring specific, non-red emission characteristics [1][2].

Proton-Responsive Fluorescent Sensors

The 5,8-diethynylquinoline unit, when incorporated into a conjugated poly(aryleneethynylene) framework, imparts a strong protonation-dependent fluorescence response [2]. This behavior, characterized by a dramatic change in emission upon exposure to acid, is a direct consequence of the quinoline nitrogen's position within the 5,8-linked conjugated backbone. This application scenario leverages the compound's unique electronic structure for developing optical sensors, where alternative isomers (e.g., 3,6-linked) would produce a different sensory response [3].

Quinoline-Linked Covalent Organic Frameworks

While 5,8-diethynylquinoline itself is not the direct monomer for COF synthesis, it represents the quintessential building block for creating quinoline-linked COFs [3]. These frameworks are formed by post-synthetic transformation of imine-linked COFs using phenylacetylene derivatives, a process that significantly enhances chemical stability compared to the imine-based precursors. A COF prepared using this strategy (MF-1a) retained a high BET surface area of 955 m²/g after the transformation, demonstrating the retention of porosity and crystallinity while gaining the robustness of the quinoline linkage [4].

Structure-Property Relationships in Conjugated Heterocycles

5,8-Diethynylquinoline is a valuable research tool for studying the effect of heteroatom position and regiochemistry on polymer properties. By comparing the optical and electrochemical data of 5,8-linked copolymers (e.g., Eg = 2.32 eV, HOMO = -5.50 eV) with those of 3,6-linked [3] or other quinoline-containing polymers [2], researchers can precisely deconvolute how the linkage pattern dictates the extent of π-conjugation and frontier orbital energies. This fundamental understanding is essential for the rational design of next-generation organic semiconductors.

Application
Selection Property
Validation Focus
Regioregular 5,8-linked copolymers
5,8-diethynyl regiochemistry
Solid-state optical bandgap and HOMO level (UV-vis, CV)
Proton-responsive fluorescent sensors
Quinoline nitrogen in conjugated backbone
Acid-induced fluorescence change
Quinoline-linked COF precursor
Alkyne handles for post-synthetic imine-to-quinoline transformation
Porosity retention and crystallinity after transformation
Structure-property relationship studies
5,8- vs. 3,6-linkage comparison
Optical bandgap and frontier orbital energy comparison
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